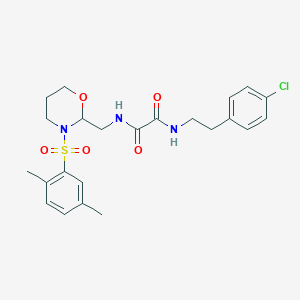

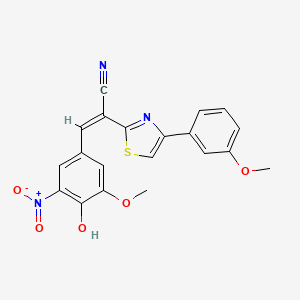

![molecular formula C24H28N4O2S B2993463 2-[4-[(4-Methoxyphenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone CAS No. 688355-48-8](/img/structure/B2993463.png)

2-[4-[(4-Methoxyphenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of several functional groups. The quinazolin-2-yl group is a bicyclic structure, which could potentially form interesting interactions with biological targets .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the sulfanyl group might be susceptible to oxidation, and the piperidin-1-yl group could potentially undergo N-alkylation .Applications De Recherche Scientifique

Synthesis of Azo Dyes

Azo dyes are one of the largest and most versatile classes of organic dyes, widely used in textile, printing, and food industries. The compound can serve as a starting material for the synthesis of azo dyes due to its secondary amine group. This group can undergo diazotization followed by coupling with phenolic or naphtholic compounds to form azo dyes .

Preparation of Dithiocarbamates

Dithiocarbamates are chemicals with broad applications, including use as pesticides, fungicides, and rubber vulcanization accelerators. The secondary amine functionality of the compound provides a key intermediate for the synthesis of dithiocarbamates through its reaction with carbon disulfide in the presence of base .

Pharmaceutical Applications

Secondary amines are constituents of many pharmaceuticals, including antidepressants and analgesics. The compound’s structure could be modified to create new derivatives with potential activity as pharmaceutical agents. Its molecular framework might be explored for the development of drugs with psychedelic or opiate analgesic properties .

Agrochemical Synthesis

The compound could be used to synthesize agrochemicals due to its secondary amine group. This group is a common moiety in molecules with herbicidal, insecticidal, and fungicidal activities. Researchers could investigate the compound’s derivatives for new agrochemical products .

Supramolecular Chemistry

The compound’s ability to form intermolecular hydrogen bonding makes it a candidate for the design of supramolecular structures. These structures are crucial in the development of molecular recognition systems, sensors, and self-assembling materials .

Organic Synthesis Intermediates

The compound’s molecular structure, featuring both an amine and a ketone functional group, makes it a versatile intermediate in organic synthesis. It could be used to prepare a wide range of heterocyclic compounds, which are important in medicinal chemistry and materials science .

Propriétés

IUPAC Name |

2-[4-[(4-methoxyphenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2S/c1-17-11-13-28(14-12-17)22(29)16-31-24-26-21-6-4-3-5-20(21)23(27-24)25-15-18-7-9-19(30-2)10-8-18/h3-10,17H,11-16H2,1-2H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKLHZRWMFWOJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[(4-Methoxyphenyl)methylamino]quinazolin-2-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

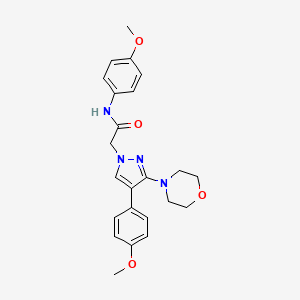

![2-({5-[3-(dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2993380.png)

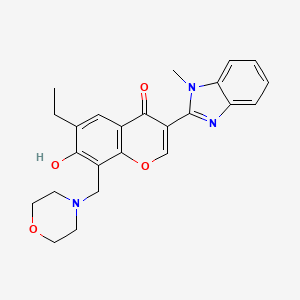

![1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2993393.png)

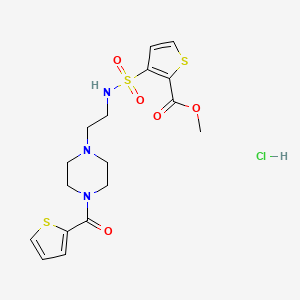

![N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2993395.png)

![8-[2-(Methylsulfanyl)pyridine-3-carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2993401.png)

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2993402.png)